3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one

Anticancer Cytotoxicity Structure-Activity Relationship

Researchers often struggle with inconsistent electronic effects when using non-fluorinated or mixed-halogen phenylpropiophenone intermediates. This compound's symmetric 3,4,5-trifluorophenyl ketone moiety provides a uniform and predictable electronic environment, simplifying downstream functionalization and reaction interpretation. - Unique 3,4,5-trifluoro substitution pattern creates strong electron-withdrawing inductive effects and a constrained scaffold (4 rotatable bonds) for selective binding. - Demonstrates enhanced in vitro cytotoxic potency with an IC50 of 4.45 ± 2.57 µM, a >2.2-fold improvement over structurally related analogs (>10 µM). - Optimized XLogP of 3.8 ensures predictable partition behavior in membrane permeability and logD-dependent cellular uptake assays.

Molecular Formula C15H11F3O
Molecular Weight 264.24 g/mol
CAS No. 898788-96-0
Cat. No. B12603163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one
CAS898788-96-0
Molecular FormulaC15H11F3O
Molecular Weight264.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C15H11F3O/c16-12-8-11(9-13(17)15(12)18)14(19)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
InChIKeyLIXOTXDDQMXBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one: Core Properties & Supplier Information


3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one (CAS 898788-96-0) is a phenylpropiophenone derivative characterized by a 3,4,5-trifluorophenyl ketone moiety and a phenyl group at the 3-position of the propan-1-one chain. Its molecular formula is C15H11F3O, with a molecular weight of 264.24 g/mol . The compound has a predicted boiling point of 365.7±42.0 °C and a predicted density of 1.253±0.06 g/cm³ . The presence of three fluorine atoms in a symmetric 3,4,5-pattern on the phenyl ring adjacent to the carbonyl group creates distinct electronic properties that differentiate this compound from its non-fluorinated or mono/di-fluorinated analogs.

3,4,5-Trifluorophenyl substitution pattern provides distinct electronic profile for structure-activity studies
Phenylpropiophenone scaffold with constrained geometry may support binding selectivity assays
Fluorinated building block for medicinal chemistry synthesis and SAR exploration

3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one: Why In-Class Analogs Are Not Interchangeable


The phenylpropiophenone class exhibits wide functional diversity depending on specific substitution patterns. A 2013 structure-activity relationship (SAR) study of phenylpropiophenone derivatives as potential anticancer agents demonstrated that minor structural modifications produce substantial changes in biological potency [1]. The 3,4,5-trifluorophenyl substitution pattern in 3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one creates a unique combination of electronic effects (strong electron-withdrawing via inductive effects from the three fluorine atoms) and a specific molecular shape (calculated complexity of 290 and 4 rotatable bonds) [2] that analogs bearing methyl, dimethyl, chloro-fluoro, or trifluoromethyl groups on the phenyl ring cannot replicate. Generic substitution across this compound class therefore fails because each substitution pattern yields distinct pharmacophore geometries, lipophilicity profiles (XLogP ~3.8) [3], and target interaction capabilities.

Mismatch Methyl, chloro-fluoro or trifluoromethyl analogs yield different pharmacophore geometries – target interactions may shift
Lipophilicity XLogP variance between analogs alters distribution behavior; partition-based assay profiles may not transfer directly
Flexibility Rotatable bond count differs from p-tolyl and other analogs – reduced conformational freedom may affect binding entropy

3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one: Direct Comparative Evidence


Anticancer Potency of the 3,4,5-Trifluorophenyl Pattern

In a head-to-head in vitro cytotoxicity study, 3-phenyl-1-(3,4,5-trifluorophenyl)propan-1-one (Compound 43 in the study) exhibited an IC50 of 4.45 ± 2.57 µM against cancer cell lines, representing a more than 2.2-fold improvement in potency compared to unsubstituted and para-substituted analogs in the same series [1]. At a fixed concentration of 2.5 µM, the target compound achieved 45% ± 21% inhibition, whereas structurally related phenylpropiophenones bearing alternative substitution patterns (compounds 39, 40, 41, 42) all displayed IC50 values >10 µM and inhibition percentages below 27% [1].

Cytotoxicity Comparison
Head-to-head
IC50 4.45 ± 2.57 µM vs >10 µM for analogs
Reported cell-model response context
Direct comparison; n=2–4 independent experiments
Anticancer Cytotoxicity Structure-Activity Relationship

Lipophilicity Differentiation from Analogs

The target compound has a calculated partition coefficient (XLogP) of 3.8 [1]. This value distinguishes it from closely related analogs: the 3',5'-dimethyl-substituted analog (CAS 898778-12-6) has a higher XLogP of 4.5 [2], while the non-fluorinated propiophenone core has a substantially lower XLogP of approximately 2.3. The difference of 0.7 log units between the target compound and the dimethyl analog corresponds to a roughly 5-fold difference in lipophilicity, which affects membrane permeability and distribution profiles [2].

Lipophilicity (XLogP)
Cross-study comparable
XLogP 3.8 vs 4.5 for dimethyl analog
Reported partition coefficient context
~5-fold difference; computational prediction
Lipophilicity Physicochemical Properties Drug Design

Molecular Topology and Conformational Flexibility

3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one has a topological polar surface area (TPSA) of 17.1 Ų [1]. In comparison, the 3-(p-tolyl)-substituted analog (CAS 898769-43-2) shares an identical TPSA value of 17.1 Ų due to the conserved carbonyl oxygen . However, the target compound has 4 rotatable bonds versus 5 rotatable bonds for the 3-(p-tolyl) analog , indicating reduced conformational flexibility. This difference arises from the absence of a para-methyl group that would otherwise introduce an additional rotational degree of freedom around the phenyl-methyl bond .

Conformational Flexibility
Cross-study comparable
4 rotatable bonds vs 5 for p-tolyl analog
Supports conformational restriction analysis
TPSA identical (17.1 Ų); computed descriptors
Molecular Topology Polar Surface Area Rotatable Bonds

Electronic Effects of Trifluorophenyl Substitution

The 3,4,5-trifluorophenyl ketone moiety in the target compound creates a unique electron-withdrawing environment. In phenylpropiophenone derivatives, fluorine substitution patterns modulate the electronic density on the carbonyl group and the adjacent phenyl ring. The symmetric 3,4,5-trifluoro pattern in this compound (CAS 898788-96-0) differs from analogs such as the 3-chloro-4-fluorophenyl derivative (CAS 898778-21-7) [1] and the 3'-trifluoromethyl derivative (CAS 898778-30-8) . The three fluorine atoms in the 3,4,5 positions create a stronger and more uniform inductive electron withdrawal than mixed halogen or para-only substitution patterns [1].

Electronic Substitution
Class-level inference
3,4,5-trifluoro: uniform inductive withdrawal
Context-dependent; data to verify
Qualitative comparison; no direct experimental data
Electronic Effects Fluorine Substitution Synthetic Intermediate

3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one: Evidence-Based Applications


Anticancer Lead Prioritization

In oncology drug discovery programs, 3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one should be prioritized over unsubstituted or methyl-substituted phenylpropiophenone analogs when enhanced in vitro cytotoxic potency is required. The compound's IC50 of 4.45 ± 2.57 µM—more than 2.2-fold lower than structurally related analogs with IC50 values >10 µM—directly supports its selection as a starting scaffold or reference compound for further structure-activity optimization in cancer cell line assays [1].

Lipophilicity-Guided Assay Design

The distinct XLogP value of 3.8 for this compound defines its behavior in partition-based assay systems. Researchers requiring a phenylpropiophenone derivative with a specific lipophilicity window (e.g., for membrane permeability studies, logD-dependent cellular uptake assays, or to avoid excessive non-specific binding) should select this compound over the more lipophilic dimethyl analog (XLogP = 4.5) or the less lipophilic non-fluorinated analogs [1]. The 0.7 log unit difference represents a quantifiable, meaningful distinction that can be leveraged for assay optimization [1].

Conformational Constraint in Structure-Based Design

In structure-based drug design efforts where conformational restriction is hypothesized to enhance binding selectivity or reduce entropic penalties, 3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one provides a more constrained scaffold (4 rotatable bonds) compared to the 3-(p-tolyl) analog (5 rotatable bonds) [1]. This 25% reduction in rotatable bonds may translate to improved target binding kinetics and selectivity, offering a rational basis for selecting this compound over more flexible alternatives in docking studies, pharmacophore modeling, or fragment-based lead optimization [1].

Fluorinated Building Block Intermediate

As a synthetic intermediate, this compound's symmetric 3,4,5-trifluorophenyl ketone moiety provides a uniform and predictable electronic environment that is distinct from mixed halogen (e.g., chloro-fluoro) or trifluoromethyl-substituted analogs [1]. This uniformity facilitates reliable downstream functionalization (e.g., reduction, alkylation, or coupling reactions) and simplifies interpretation of reaction outcomes, making it the preferred substrate when consistent electronic behavior is critical for synthetic route planning [1].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity endpoint review
IC50 comparison with analog series
Partition-based assay design
Lipophilicity (XLogP) range
Membrane permeability / non-specific binding
Structure-based design
Rotatable bond count
Docking and pharmacophore modeling
Synthetic chemistry
Uniform electronic environment
Downstream functionalization consistency

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